molecular formula C17H15ClFNO B2650429 N-[(2-chlorophenyl)methyl]-1-(4-fluorophenyl)cyclopropane-1-carboxamide CAS No. 1091462-77-9

N-[(2-chlorophenyl)methyl]-1-(4-fluorophenyl)cyclopropane-1-carboxamide

Cat. No.: B2650429
CAS No.: 1091462-77-9
M. Wt: 303.76
InChI Key: SJKAGFZILOBCKY-UHFFFAOYSA-N
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Description

N-[(2-chlorophenyl)methyl]-1-(4-fluorophenyl)cyclopropane-1-carboxamide is a synthetic organic compound with a unique structure that combines a cyclopropane ring with chlorophenyl and fluorophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-chlorophenyl)methyl]-1-(4-fluorophenyl)cyclopropane-1-carboxamide typically involves the following steps:

    Formation of the Cyclopropane Ring: The cyclopropane ring can be formed through a cyclopropanation reaction, where an alkene reacts with a carbene precursor.

    Introduction of the Chlorophenyl and Fluorophenyl Groups: The chlorophenyl and fluorophenyl groups can be introduced through a series of substitution reactions. For example, a chlorophenyl group can be added via a nucleophilic aromatic substitution reaction.

    Formation of the Carboxamide Group: The carboxamide group can be formed through an amide coupling reaction, where an amine reacts with a carboxylic acid derivative.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, solvents, and specific temperature and pressure conditions to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

N-[(2-chlorophenyl)methyl]-1-(4-fluorophenyl)cyclopropane-1-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

N-[(2-chlorophenyl)methyl]-1-(4-fluorophenyl)cyclopropane-1-carboxamide has several scientific research applications:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Medicine: The compound could be explored for its potential therapeutic properties, including its ability to interact with specific biological targets.

    Industry: It may be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N-[(2-chlorophenyl)methyl]-1-(4-fluorophenyl)cyclopropane-1-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through its binding to these targets, leading to changes in their activity and subsequent downstream effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-[(2-chlorophenyl)methyl]-1-(4-fluorophenyl)cyclopropane-1-carboxamide include other cyclopropane derivatives with different substituents, such as:

  • N-[(2-chlorophenyl)methyl]-1-(4-chlorophenyl)cyclopropane-1-carboxamide
  • N-[(2-fluorophenyl)methyl]-1-(4-fluorophenyl)cyclopropane-1-carboxamide
  • N-[(2-bromophenyl)methyl]-1-(4-fluorophenyl)cyclopropane-1-carboxamide

Uniqueness

The uniqueness of this compound lies in its specific combination of chlorophenyl and fluorophenyl groups attached to a cyclopropane ring. This unique structure may confer distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

N-[(2-chlorophenyl)methyl]-1-(4-fluorophenyl)cyclopropane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClFNO/c18-15-4-2-1-3-12(15)11-20-16(21)17(9-10-17)13-5-7-14(19)8-6-13/h1-8H,9-11H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJKAGFZILOBCKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C2=CC=C(C=C2)F)C(=O)NCC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClFNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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